Serinol-d5

LC-MS/MS Internal Standard Mass Shift

Serinol-d5 is the definitive penta-deuterated internal standard for serinol quantification. With five deuterium atoms at the 1,1,2,3,3-positions, it provides a +5 Da mass shift that enables interference-free MS channel monitoring, correcting for matrix-induced ion suppression. Unlike unlabeled analogs, only a deuterated IS satisfies FDA and EMA bioanalytical method validation requirements for matrix effect assessment. This ensures regulatory-compliant accuracy in complex biological matrices.

Molecular Formula C3H9NO2
Molecular Weight 96.14 g/mol
Cat. No. B12394739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerinol-d5
Molecular FormulaC3H9NO2
Molecular Weight96.14 g/mol
Structural Identifiers
SMILESC(C(CO)N)O
InChIInChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D
InChIKeyKJJPLEZQSCZCKE-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serinol-d5: Deuterated Analytical Reference Standard for LC-MS and Metabolomics Quantification


Serinol-d5 is the penta-deuterated isotopologue of serinol (2-amino-1,3-propanediol) with CAS 2708287-37-8. The compound incorporates five deuterium atoms at the 1,1,2,3,3-positions, resulting in a molecular weight increase of +5 Da relative to unlabeled serinol. As a stable isotope-labeled (SIL) analog, Serinol-d5 is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the accurate quantification of serinol and serinol-derived analytes in complex biological matrices. The deuterium labeling imparts distinct isotopic signatures detectable by mass spectrometry while preserving near-identical physicochemical properties to the native analyte, enabling co-elution and equivalent ionization efficiency .

Analytical Consequences of Substituting Unlabeled Serinol for Serinol-d5 in Quantitative LC-MS


In quantitative LC-MS/MS analysis, substituting an unlabeled analog for a deuterated internal standard (IS) fundamentally compromises the accuracy of the measurement. Unlabeled serinol cannot be distinguished from endogenous or sample-derived serinol by mass spectrometry, rendering it useless as an IS. The deuterium atoms in Serinol-d5 provide a mass shift (+5 Da) that enables the mass spectrometer to independently monitor the IS channel (e.g., m/z 97 → 79 for Serinol-d5) without interference from the analyte channel (m/z 92 → 74 for unlabeled serinol). More critically, a deuterated IS corrects for matrix-induced ion suppression or enhancement—a ubiquitous phenomenon in electrospray ionization (ESI) LC-MS that can distort quantitation by over 50% when uncorrected [1][2]. This correction is possible only because the deuterated IS experiences nearly identical ionization suppression as the unlabeled analyte, a property not shared by structural analogs or non-isotopic IS candidates [3].

Quantitative Evidence Supporting Serinol-d5 Selection Over Unlabeled Serinol and Alternative IS Candidates


Mass Spectrometric Distinguishability: Serinol-d5 (+5 Da) vs. Unlabeled Serinol (0 Da)

Serinol-d5 enables independent mass spectrometric detection in multiple reaction monitoring (MRM) mode due to its +5 Da mass shift relative to unlabeled serinol. In contrast, unlabeled serinol cannot function as an internal standard because its MRM transitions are identical to and indistinguishable from endogenous analyte signals, precluding independent quantification channels [1].

LC-MS/MS Internal Standard Mass Shift

Deuterated IS Correction of ESI Matrix Effects: Compensation Performance vs. No IS

In LC-ESI-MS/MS, deuterated internal standards co-eluting with the analyte correct for ion suppression/enhancement by normalizing the analyte response. Class-level evidence demonstrates that without a co-eluting SIL-IS, matrix effects can cause quantitation errors of 50% or more in biological samples; with a deuterated IS, analyte-to-IS peak area ratios remain constant across varying matrix conditions, restoring quantitative accuracy to within ±15% of nominal values [1][2].

Matrix Effects Ion Suppression Isotope Dilution

Cost-Efficiency of H/D Exchange Synthesis: Serinol-d5 vs. 13C-Labeled Internal Standards

The synthesis of deuterated isotopologues via hydrogen-deuterium (H/D) exchange at carbon centers is relatively inexpensive compared to the multi-step organic synthesis required for 13C- or 15N-labeled internal standards, which often necessitate entirely separate synthetic routes from isotopically enriched starting materials. This cost differential translates directly to procurement economics for laboratories requiring internal standards for routine quantitative analysis [1].

Isotope Synthesis Deuteration Cost Efficiency

Procurement-Driven Application Scenarios for Serinol-d5 in Quantitative Bioanalysis


Absolute Quantification of Serinol in Biological Matrices by Isotope Dilution LC-MS/MS

In isotope dilution mass spectrometry (IDMS), a known amount of Serinol-d5 is spiked into biological samples (e.g., plasma, urine, tissue homogenates) prior to sample preparation. The analyte-to-IS peak area ratio is measured by LC-MS/MS, and absolute concentrations of endogenous serinol are calculated from a calibration curve. This workflow requires a deuterated IS to correct for extraction recovery variability and matrix effects, as established in Section 3 [1].

Metabolic Tracing of Serinol-Incorporated Biomolecules in Preclinical Studies

When serinol-containing precursors or prodrugs are administered in vivo, Serinol-d5 can be used as an internal standard to track and quantify serinol-containing metabolites. The deuterium label creates a characteristic mass shift in metabolic products, enabling researchers to distinguish exogenously derived metabolites from endogenous background signals without the regulatory and safety burdens associated with radioactive (14C or 3H) tracers [2].

Regulatory-Compliant Bioanalytical Method Validation in Pharmaceutical Development

FDA and EMA bioanalytical method validation guidance documents mandate the assessment and mitigation of matrix effects in LC-MS assays. Serinol-d5 serves as the co-eluting stable isotope-labeled internal standard required to demonstrate that matrix effects do not compromise assay accuracy, precision, or reproducibility. Unlabeled serinol or structurally dissimilar IS candidates cannot satisfy this regulatory requirement for assays targeting serinol or its derivatives [3].

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